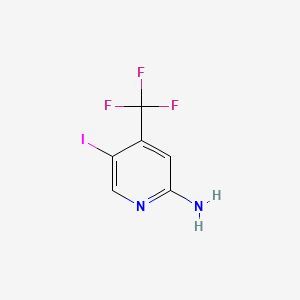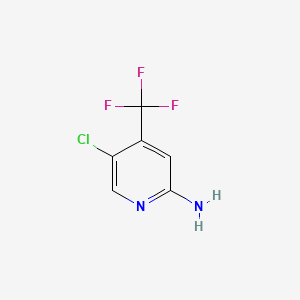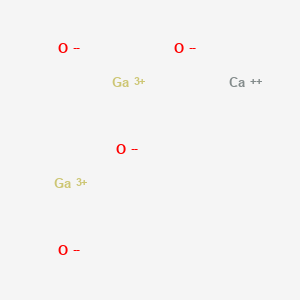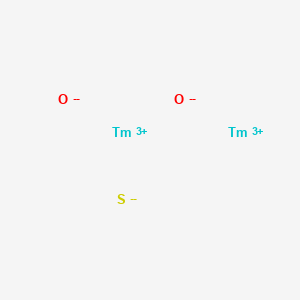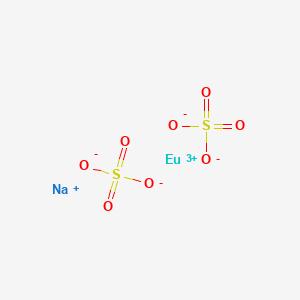![molecular formula C17H24O12 B576856 (3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione CAS No. 10563-95-8](/img/structure/B576856.png)
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione is a β-D-glucopyranoside compound derived from the plant Piptocalyx moorei. It is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields. This compound is cleaved by hot dilute acid to produce glucose and an aglucone, which can further convert into a furan keto acid .
準備方法
Synthetic Routes and Reaction Conditions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be synthesized through the glycosylation of glucose with the appropriate aglucone. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic or basic conditions. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of piptoside involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase synthesis and automated reactors. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by hot dilute acid to produce glucose and aglucone.
Oxidation: Oxidative chain fission with alkaline hydrogen peroxide to yield butyrolactone-4,4-dicarboxylic acid.
Base-Induced Rearrangement: With sodium methoxide, the aglucone residue rearranges to form isomeric dilactone esters.
Common Reagents and Conditions
Acidic Conditions: Hot dilute acid for hydrolysis.
Basic Conditions: Sodium methoxide and aqueous sodium hydroxide for rearrangement and fission reactions.
Oxidative Conditions: Alkaline hydrogen peroxide for oxidative chain fission.
Major Products
Glucose: Produced from hydrolysis.
Aglucone: Further converted into furan keto acid.
Isomeric Dilactone Esters: Formed from base-induced rearrangement.
Butyrolactone-4,4-dicarboxylic Acid: Result of oxidative chain fission.
科学的研究の応用
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione has various applications in scientific research, including:
Chemistry: Studied for its unique reactivity and structural properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and as a model compound for studying glycosides
作用機序
The mechanism of action of piptoside involves its interaction with specific molecular targets. The aglucone part of piptoside can undergo various chemical transformations, influencing its biological activity. The molecular pathways involved include glycosylation and subsequent hydrolysis, which can affect cellular processes and metabolic pathways .
類似化合物との比較
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be compared with other glycosides such as:
Salicin: A β-D-glucopyranoside derived from willow bark, known for its anti-inflammatory properties.
Amygdalin: A cyanogenic glycoside found in seeds of fruits like apricots, known for its controversial use in cancer treatment.
Arbutin: A β-D-glucopyranoside found in bearberry, used in skin-lightening products.
This compound is unique due to its specific aglucone structure and reactivity, which distinguishes it from other glycosides .
特性
CAS番号 |
10563-95-8 |
|---|---|
分子式 |
C17H24O12 |
分子量 |
420.367 |
IUPAC名 |
(3S,3/'S,3aR,4/'S,6S,6aS)-6a-hydroxy-3/',4/'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5/'-oxolane]-2/',5-dione |
InChI |
InChI=1S/C17H24O12/c1-5-6(2)16(29-13(5)22)15(23)28-12-8(4-25-17(12,16)24)27-14-11(21)10(20)9(19)7(3-18)26-14/h5-12,14,18-21,24H,3-4H2,1-2H3/t5-,6-,7+,8-,9+,10-,11+,12+,14-,16+,17-/m0/s1 |
InChIキー |
SWEUUIPGSUQSBW-FGONLMAYSA-N |
SMILES |
CC1C(C2(C(=O)OC3C2(OCC3OC4C(C(C(C(O4)CO)O)O)O)O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


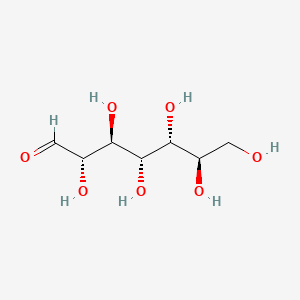
![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
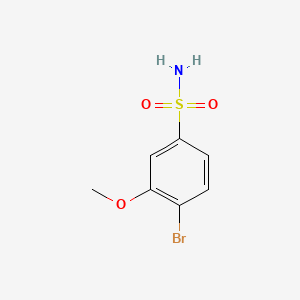
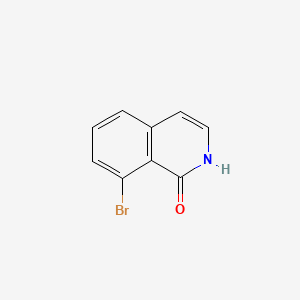
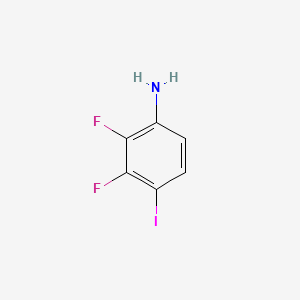
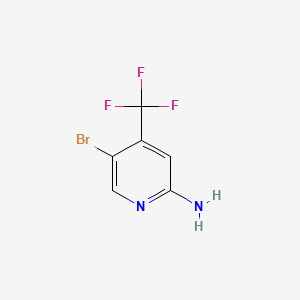
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)

